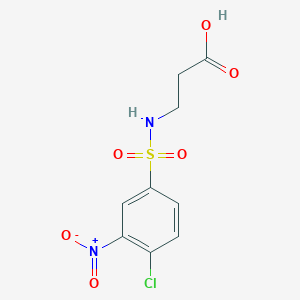

3-(4-Chloro-3-nitro-benzenesulfonylamino)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Chloro-3-nitro-benzenesulfonylamino)-propionic acid is a chemical compound that features a sulfonamide group attached to a propionic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-nitro-benzenesulfonylamino)-propionic acid typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with propionic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Preparation of 4-chloro-3-nitrobenzenesulfonyl chloride: This intermediate is synthesized by the chlorosulfonation of ortho-chloro-nitrobenzene.

Reaction with propionic acid: The 4-chloro-3-nitrobenzenesulfonyl chloride is then reacted with propionic acid in the presence of a suitable base to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of industrial reactors and precise control of temperature, pressure, and reaction time.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Chloro-3-nitro-benzenesulfonylamino)-propionic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 3-(4-Amino-3-nitro-benzenesulfonylamino)-propionic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Corresponding sulfonic acids and amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anti-inflammatory and Antibiotic Activity

One of the most significant applications of 3-(4-Chloro-3-nitro-benzenesulfonylamino)-propionic acid is its potential in treating inflammatory diseases. Research indicates that compounds derived from this sulfonamide exhibit anti-inflammatory properties, making them suitable for treating conditions such as inflammatory bowel disease and liver diseases like hepatic encephalopathy and cirrhosis. These compounds can break down in the intestinal tract to release active metabolites with both anti-inflammatory and antibiotic effects, which are beneficial in managing infections and inflammation simultaneously .

Matrix Metalloproteinase Inhibition

The compound has also been investigated for its ability to inhibit matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components. Inhibition of MMPs can be crucial in treating various conditions, including cancer metastasis and tissue remodeling disorders. The low molecular weight and non-peptide nature of this compound make it a promising candidate for developing therapeutic agents targeting MMPs .

Agricultural Applications

Pesticidal Properties

Research has shown that derivatives of this compound may exhibit pesticidal properties. These compounds can potentially be used as herbicides or fungicides, providing an environmentally friendly alternative to traditional chemical pesticides. Their efficacy against specific pests and diseases in plant systems is an area of ongoing research .

Material Science

Polymer Chemistry

In material science, the sulfonamide group present in this compound allows for its incorporation into polymer matrices to enhance their properties. For instance, it can be used as a functional additive to improve the thermal stability and mechanical strength of polymers. The unique chemical structure can also facilitate interactions with other materials, leading to innovative composite materials with tailored properties .

-

Inflammatory Bowel Disease Treatment

A study demonstrated that a derivative of this compound effectively reduced inflammation markers in animal models of inflammatory bowel disease. The compound showed a significant decrease in clinical symptoms and histological damage compared to untreated controls . -

Pesticidal Efficacy

Field trials have indicated that formulations containing this compound significantly reduced pest populations while having minimal impact on non-target organisms. This highlights its potential as a sustainable agricultural input .

Mecanismo De Acción

The mechanism of action of 3-(4-Chloro-3-nitro-benzenesulfonylamino)-propionic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of enzyme-catalyzed reactions that are crucial for the survival and proliferation of microorganisms.

Comparación Con Compuestos Similares

Similar Compounds

4-Chloro-3-nitrobenzenesulfonyl chloride: A precursor in the synthesis of 3-(4-Chloro-3-nitro-benzenesulfonylamino)-propionic acid.

3-(4-Amino-3-nitro-benzenesulfonylamino)-propionic acid: A reduction product of the compound.

4-Chloro-3-nitrobenzenesulfonamide: Another related compound with similar structural features.

Uniqueness

This compound is unique due to its combination of a sulfonamide group with a propionic acid moiety, which imparts distinct chemical and biological properties

Actividad Biológica

3-(4-Chloro-3-nitro-benzenesulfonylamino)-propionic acid is an organic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of sulfonamide derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a propionic acid moiety linked to a sulfonamide group with a chloro and nitro substituent on the aromatic ring. This structural configuration is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClN₃O₄S |

| Molecular Weight | 273.69 g/mol |

| CAS Number | [Not provided in sources] |

| Solubility | Soluble in polar solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins involved in cellular processes. Similar compounds have been shown to exert their effects through:

- Enzyme Inhibition : Compounds with sulfonamide groups often inhibit enzymes by mimicking substrates or by binding to active sites, thereby obstructing normal enzymatic activity.

- Signal Transduction Modulation : The compound may influence signaling pathways by altering the phosphorylation states of proteins involved in cellular communication.

- Gene Expression Regulation : It may affect transcription factors or other regulatory proteins that modulate gene expression.

Biological Effects

Research has indicated that this compound exhibits several biological effects, including:

- Antimicrobial Activity : Similar sulfonamide compounds are known for their antibacterial properties, potentially making this compound useful in treating bacterial infections.

- Anti-inflammatory Effects : There is evidence suggesting that derivatives of propionic acid can reduce inflammation by inhibiting cyclooxygenase enzymes.

- Anticancer Potential : Some studies have explored the use of sulfonamide derivatives in cancer therapy due to their ability to induce apoptosis in cancer cells.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

A study evaluated the antimicrobial properties of various sulfonamide derivatives, including related compounds. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development. -

Anti-inflammatory Research :

In vitro studies demonstrated that related compounds reduced the production of pro-inflammatory cytokines in macrophages. This indicates a possible mechanism for managing inflammatory diseases. -

Cancer Research :

Preclinical trials involving sulfonamide derivatives have shown promise in inducing apoptosis in various cancer cell lines. The specific pathways involved include the modulation of p53 and NF-kB signaling pathways.

Propiedades

IUPAC Name |

3-[(4-chloro-3-nitrophenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O6S/c10-7-2-1-6(5-8(7)12(15)16)19(17,18)11-4-3-9(13)14/h1-2,5,11H,3-4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGMKFRZMMBWDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCCC(=O)O)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.